REACTION_SMILES
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[CH3:1][N:2]([c:3]1[cH:4][cH:5][c:6]([CH:7]([c:8]2[cH:9][cH:10][c:11]([Si:14]([CH3:15])([CH3:16])[CH3:17])[cH:12][cH:13]2)[OH:18])[cH:19][cH:20]1)[CH3:21].[CH3:22][N:23]([CH3:24])[c:25]1[cH:26][cH:27][c:28]([CH:29]=[O:30])[cH:31][cH:32]1.[CH3:33][Si:34]([CH3:35])([CH3:36])[c:37]1[cH:38][cH:39][c:40]([Cl:41])[cH:42][cH:43]1.[Cr:50]([OH:51])([OH:52])(=[O:53])=[O:54].[n:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1>>[CH3:1][N:2]([c:3]1[cH:4][cH:5][c:6]([C:7]([c:8]2[cH:9][cH:10][c:11]([Si:14]([CH3:15])([CH3:16])[CH3:17])[cH:12][cH:13]2)=[O:18])[cH:19][cH:20]1)[CH3:21]
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Name
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CN(C)c1ccc(C(O)c2ccc([Si](C)(C)C)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(C(O)c2ccc([Si](C)(C)C)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CN(C)c1ccc(C(=O)c2ccc([Si](C)(C)C)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |